3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one
Overview
Description
3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one: is a heterocyclic compound with the molecular formula C9H6Cl3N3O It is known for its unique structure, which includes a pyrazolone ring substituted with an amino group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired pyrazolone derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and the trichlorophenyl group can participate in substitution reactions. For example, nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like ethanol or dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of various substituted pyrazolone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trichlorophenyl group is particularly significant in enhancing the biological activity of these derivatives.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The trichlorophenyl group enhances the binding affinity and specificity of the compound for its targets, making it a potent inhibitor in various biological assays.
Comparison with Similar Compounds
- 3-Amino-1-(2,4-dichlorophenyl)-2-pyrazolin-5-one
- 3-Amino-1-(2,6-dichlorophenyl)-2-pyrazolin-5-one
- 3-Amino-1-(2,4,6-trimethylphenyl)-2-pyrazolin-5-one
Comparison: Compared to its similar compounds, 3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one is unique due to the presence of three chlorine atoms on the phenyl ring. This substitution pattern significantly enhances its chemical reactivity and biological activity. The trichlorophenyl group provides increased lipophilicity, which can improve the compound’s ability to penetrate biological membranes and interact with intracellular targets. Additionally, the presence of multiple chlorine atoms can enhance the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
5-amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-2H,3H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGKKWSFIESMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885385 | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27241-31-2 | |
Record name | 1-(2,4,6-Trichlorophenyl)-3-amino-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27241-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 27241-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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